Cyclo(trp-lys-thr-phe-pro-phe)acetate is a cyclic peptide that consists of a sequence of amino acids: tryptophan, lysine, threonine, phenylalanine, proline, and phenylalanine. Its molecular formula is and it is classified as a cyclic peptide due to the formation of a ring structure through covalent bonds between the amino acid side chains. This compound has garnered interest in pharmaceutical research due to its potential biological activities and therapeutic applications.
Cyclo(trp-lys-thr-phe-pro-phe)acetate can be classified under cyclic peptides, which are known for their stability and diverse biological functions. The compound is sourced from synthetic processes that involve solid-phase peptide synthesis techniques, which allow for the efficient creation of cyclic structures by linking amino acids in a specific sequence. It is also categorized as a non-linear peptide due to the presence of multiple amino acids forming a cyclic structure.
The synthesis of cyclo(trp-lys-thr-phe-pro-phe)acetate typically employs solid-phase peptide synthesis (SPPS), which facilitates the stepwise addition of amino acids to form the desired peptide sequence.
The molecular structure of cyclo(trp-lys-thr-phe-pro-phe)acetate features a cyclic arrangement that enhances its stability compared to linear peptides. The specific sequence contributes to its unique properties:
The cyclic nature allows for specific conformations that can affect its interaction with biological targets.
Cyclo(trp-lys-thr-phe-pro-phe)acetate can undergo various chemical reactions typical for peptides:
The mechanism of action for cyclo(trp-lys-thr-phe-pro-phe)acetate involves its interaction with biological targets, potentially including receptors or enzymes involved in various physiological processes:
Cyclo(trp-lys-thr-phe-pro-phe)acetate exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications in research and medicine.
Cyclo(trp-lys-thr-phe-pro-phe)acetate has potential applications in various scientific fields:
The systematic naming of Cyclo(trp-lys-thr-phe-pro-phe)acetate follows IUPAC peptide conventions, denoting a cyclic arrangement of six amino acids in the sequence Tryptophan-Lysine-Threonine-Phenylalanine-Proline-Phenylalanine, formulated as C₄₄H₅₄N₈O₇ (base) with an acetate counterion [1]. This nomenclature explicitly defines the cyclization topology (head-to-tail) and the salt form. Structurally, it belongs to the homodetic cyclic hexapeptide class, featuring exclusively α-amino acids linked by peptide bonds forming the ring structure . The presence of proline introduces a structural constraint that facilitates β-turn formation, a critical conformational feature influencing biological activity [6].
Cyclo(trp-lys-thr-phe-pro-phe)acetate shares architectural similarities with antimicrobial peptides like bovine lactoferrampin (Trp-Lys-Leu-Leu-Ser-Lys-Ala-Gln-Glu-Lys-Phe-Gly-Lys-Asn-Lys-Ser-Arg), which adopts an amphipathic α-helical conformation upon membrane interaction . However, its smaller ring size (6 residues vs. 17 in lactoferrampin) results in distinct structural behavior. Cyclic hexapeptides typically exhibit rigid backbone conformations with limited rotational freedom, enhancing receptor binding specificity through pre-organization of pharmacophoric elements . This peptide incorporates both natural (L) and engineered (D) amino acid configurations, though Cyclo(trp-lys-thr-phe-pro-phe)acetate specifically utilizes L-amino acids throughout its sequence [1] [7].
Table 1: Structural Components of Cyclo(trp-lys-thr-phe-pro-phe)acetate
Component | Description |
---|---|
Systematic Name | Cyclo(L-tryptophyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-phenylalanine) acetate |
Molecular Formula (Base) | C₄₄H₅₄N₈O₇ |
Cyclization Type | Head-to-tail homodetic |
Amino Acid Sequence | Trp-Lys-Thr-Phe-Pro-Phe (cyclic) |
Structural Class | Cyclic hexapeptide |
Key Structural Features | Proline-induced β-turn, amphipathic potential, aromatic clustering (Trp, Phe) |
The development of Cyclo(trp-lys-thr-phe-pro-phe)acetate is rooted in broader scientific advancements in cyclic peptide chemistry and pharmacology. Cyclic peptides gained prominence following the mid-20th century discovery of naturally occurring cyclopeptides like gramicidin S (antibiotic) and cyclosporine (immunosuppressant), which demonstrated remarkable biological stability and potency . These natural products inspired synthetic efforts to create novel cyclic peptides with optimized properties. The 1980s marked a significant period with the development of somatostatin analogs like cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) (SMS 201-995, octreotide), which demonstrated enhanced metabolic stability and receptor specificity compared to linear peptides [3] [4]. These analogs proved clinically valuable for endocrine disorders and established head-to-tail cyclization as a strategic approach to improve peptide drug properties.
Cyclo(trp-lys-thr-phe-pro-phe)acetate represents a product of modern peptide engineering that leverages these historical advances. Its design incorporates structural elements from multiple peptide classes: 1) The Trp-Lys motif seen in antimicrobial peptides like lactoferrampin, known for membrane interaction capabilities ; 2) Pro-Phe sequences common in turn-forming cyclic peptides [6]; and 3) Strategic placement of aromatic residues (Trp, Phe) for hydrophobic clustering and potential receptor interaction. The acetate salt form was adopted to improve solubility and crystallinity, addressing formulation challenges observed with earlier cyclic peptide free bases [1] .
Synthetic accessibility has been crucial to its development. Modern solid-phase peptide synthesis (SPPS) using Fmoc chemistry and advanced cyclization techniques enabled efficient production. These methods overcome historical challenges associated with macrocyclization, such as dimerization and epimerization, through optimized activation protocols and dilute reaction conditions [7].
The physicochemical profile of Cyclo(trp-lys-thr-phe-pro-phe)acetate is defined by distinctive structural features that confer advantages over linear peptides and smaller cyclic compounds. Its molecular weight (823.96 g/mol for acetate salt) positions it within the "middle space" between small molecules and biologics, offering potential for crossing biological barriers while maintaining specific target interactions [7].
Conformational Rigidity and Structural Motifs: The cyclic backbone restricts conformational flexibility, promoting stable secondary structures. The Pro-Phe sequence induces a Type II β-turn, confirmed by NMR studies of analogous cyclic hexapeptides [6]. This structural motif creates a well-defined molecular topology essential for biological activity. Additionally, the peptide exhibits amphipathic character when folded: the hydrophobic face (Trp, Phe, Pro) and hydrophilic face (Lys, Thr) enable potential membrane interactions reminiscent of antimicrobial peptides like lactoferrampin . Aromatic stacking between Trp and Phe side chains further stabilizes the tertiary fold through π-π interactions, contributing to the peptide's remarkable thermal stability (decomposition >250°C) [7] [8].
Solubility and Stability: The acetate salt form enhances aqueous solubility (>10 mg/mL in buffered solutions) compared to the free base [1] [7]. This modification addresses a common limitation of cyclic peptides with high hydrophobic content. Cyclo(trp-lys-thr-phe-pro-phe)acetate demonstrates exceptional enzymatic stability against proteases like trypsin and chymotrypsin due to the absence of free termini and conformational protection of peptide bonds [8]. Comparative studies show 85% remaining intact after 24-hour exposure to human serum, significantly outperforming linear analogs (<20% remaining) . The D-configuration of tryptophan in analogs like Cyclo(D-Trp-Lys-Thr-Phe-Pro-Tyr) further enhances stability, though the L-configuration in this specific peptide retains substantial resistance [7].
Synthetic Considerations: Cyclization efficiency varies significantly with reaction conditions. Optimization studies on similar cyclic hexapeptides reveal that dilute concentrations (~0.001 M) and specific coupling agents maximize yields while minimizing oligomerization [7]. The proline residue facilitates cyclization by reducing conformational entropy penalty due to its inherent turn propensity.
Table 2: Cyclization Efficiency for Analogous Cyclic Hexapeptides [7]
Cyclization Reagent | Base | Concentration (M) | Yield (%) | Reaction Time (hr) |
---|---|---|---|---|
HBTU/DIPEA | DIPEA | 0.001 | 72 | 24 |
DPPA | NaHCO₃ | 0.008 | 93 | 48 |
PyBOP/DIPEA | DIPEA | 0.001 | 68 | 24 |
Table 3: Physicochemical Parameters of Cyclo(trp-lys-thr-phe-pro-phe)acetate
Property | Value/Range | Measurement Context |
---|---|---|
Molecular Weight | 823.96 g/mol (acetate salt) | Mass spectrometry |
Aqueous Solubility | >10 mg/mL | Phosphate buffer (pH 7.4) |
LogP (Predicted) | 3.2 | Computational modeling |
Enzymatic Stability | 85% intact after 24h (human serum) | HPLC quantification |
Thermal Decomposition | >250°C | Thermogravimetric analysis |
Hydrogen Bond Donors | 9 | Molecular formula analysis |
Hydrogen Bond Acceptors | 9 | Molecular formula analysis |
Rotatable Bonds | 4 | Conformational analysis |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1